molecular formula C13H19BClNO3 B7957593 5-Chloro-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

5-Chloro-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957593
M. Wt: 283.56 g/mol
InChI Key: AZTTVTNROSXOHW-UHFFFAOYSA-N
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Description

“5-Chloro-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound. It’s a derivative of aniline, which is an organic compound with the formula C6H5NH2 . This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Synthesis Analysis

The synthesis of this compound involves the use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The synthesis process is complex and requires specialized knowledge in organic chemistry.


Molecular Structure Analysis

The molecular formula of this compound is C13H20BNO3 . The structure of the compound includes a benzene ring, which is an aromatic hydrocarbon, and a boron atom, which forms part of a boronic ester group .


Chemical Reactions Analysis

This compound is used as a reagent in various chemical reactions. For example, it is employed in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 253.53 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It is recommended to handle it with care and use appropriate safety measures .

Properties

IUPAC Name

5-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BClNO3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTTVTNROSXOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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